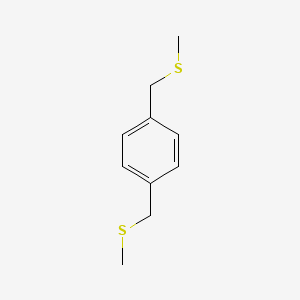

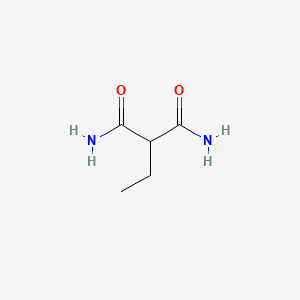

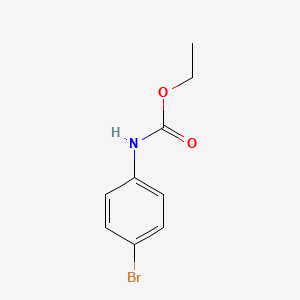

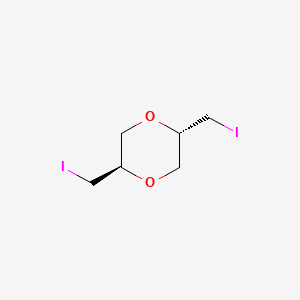

1,4-Dioxane, 2,5-bis(iodomethyl)-, (2R,5S)-rel-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of dioxane derivatives often involves strategic functionalization to introduce desired substituents. For instance, derivatives of 1,3-dioxane have been synthesized through reactions involving bromomethyl groups and aromatic substituents, demonstrating the feasibility of incorporating halogen atoms into the dioxane ring through nucleophilic substitution reactions (Khazhiev et al., 2021).

Molecular Structure Analysis

The molecular structure of dioxane derivatives, including those with halogenated methyl groups, typically exhibits a chair conformation. This conformational stability is crucial for understanding the compound's reactivity and interaction with other molecules. Structural analyses using NMR spectroscopy and X-ray diffraction have revealed equatorial orientations of substituents, indicating a preference for certain spatial arrangements that minimize steric hindrance (Khazhiev et al., 2021).

Chemical Reactions and Properties

Dioxane derivatives engage in a variety of chemical reactions, reflecting their versatile chemical properties. For example, electrophilic cyclization of hexanediols can lead to the formation of dioxabicyclooctanes, demonstrating the compound's propensity for ring formation and functionalization (Gurskii et al., 1995). Such reactions are fundamental in synthesizing complex molecular architectures from simpler dioxane precursors.

Physical Properties Analysis

The physical properties of dioxane derivatives, including melting points, boiling points, and solubility, are influenced by the molecular structure and substituents. These properties are critical for determining the compound's suitability for various applications, including as solvents or intermediates in organic synthesis. While specific data for the compound may not be directly available, related dioxane derivatives have been studied for their conformational preferences and solvent interactions, providing insights into their physical behavior (Trieselmann et al., 2002).

Chemical Properties Analysis

The chemical properties of “1,4-Dioxane, 2,5-bis(iodomethyl)-, (2R,5S)-rel-” can be inferred from studies on similar compounds. Dioxane derivatives exhibit a range of reactivities depending on their functional groups. For instance, the introduction of iodomethyl groups may enhance the compound's reactivity towards nucleophilic substitution reactions, allowing for further functionalization and synthesis of targeted molecules (Gurskii et al., 1995).

Scientific Research Applications

Conformational Analysis

- Conformational Studies in Organic Synthesis : The compound has been used in conformational analysis, which is crucial for understanding the structure and behavior of molecules in organic synthesis. For example, Pericàs, Riera, and Giralt (1985) studied the conformation of trans-2,3-diaryloxy-1,4-dioxanes using 1H NMR techniques, highlighting the importance of 1,4-dioxane derivatives in discriminating between steric and electronic effects in molecular positioning (Pericàs, Riera, & Giralt, 1985).

Synthesis and Catalysis

- Role in Synthesis of Homo-N-Nucleosides : Yu and Carlsen (2008) discussed the enantioselective synthesis of homo-N-nucleosides containing a 1,4-dioxane sugar analog, demonstrating its utility in the creation of novel nucleoside analogs (Yu & Carlsen, 2008).

Materials Science and Engineering

- Application in Microporous Organosilica Membranes : Yamamoto et al. (2018) synthesized a dioxane-bridged alkoxysilane as a precursor for organically bridged silica membranes. This research illustrates the application of 1,4-dioxane derivatives in enhancing the performance of gas and water separation membranes (Yamamoto et al., 2018).

Crystallography and Structural Analysis

Crystal Structure Investigations : Jayant and Das (2016) studied the inclusion compounds and polymorphs of 1,4-dioxane-specific organic hosts, contributing to the understanding of crystal structures and lattice behavior in organic chemistry (Jayant & Das, 2016).

Exploration of Conformers : Faramarzi, Ghiasi, and Abdoli Senejani (2020) investigated the stabilities and conformations of 1,4-dioxane derivatives, providing insights into the behavior of these molecules in different environments (Faramarzi, Ghiasi, & Abdoli Senejani, 2020).

Safety And Hazards

The compound has been classified with the signal word "Warning" . The hazard statements associated with the compound are H302, H312, and H332 . This indicates that the compound may be harmful if swallowed, in contact with skin, or if inhaled. The precautionary statements are P260, P270, P280, P402+P404, and P411 . These suggest avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, storing in a dry place, storing in a closed container, and storing at temperatures not exceeding 8°C (if possible).

properties

IUPAC Name |

(2S,5R)-2,5-bis(iodomethyl)-1,4-dioxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10I2O2/c7-1-5-3-10-6(2-8)4-9-5/h5-6H,1-4H2/t5-,6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJGCDSJISZRBPO-OLQVQODUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC(O1)CI)CI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC[C@H](O1)CI)CI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10I2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dioxane, 2,5-bis(iodomethyl)-, (2R,5S)-rel- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.